molecular formula C42H70O12 B15285228 Ginsenoside-F4

Ginsenoside-F4

Cat. No.: B15285228
M. Wt: 767.0 g/mol
InChI Key: QOMBXPYXWGTFNR-JWCBPMJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoside-F4 is a rare saponin compound found in the roots of Panax ginseng, a traditional medicinal plant widely used in East Asian countries. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and immune-modulating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside-F4 can be synthesized through various biotransformation processes involving enzymatic hydrolysis and microbial fermentation. The key enzymes involved in its biosynthesis are glycosyltransferases, which facilitate the glycosylation of precursor molecules .

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial chassis, such as engineered Saccharomyces cerevisiae, to produce the compound in large quantities. This method leverages synthetic biology techniques to optimize the metabolic pathways and improve the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside-F4 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying its structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deglycosylated derivatives and other minor ginsenosides, which often exhibit enhanced bioavailability and pharmacological activity .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Ginsenoside-F4 is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. Its ability to inhibit p38 MAPK activation and reduce glycosaminoglycan release in joint cartilage sets it apart from other ginsenosides .

Properties

Molecular Formula

C42H70O12

Molecular Weight

767.0 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(3R,4S,5S,6R)-2-[[(3S,6S,8R,10R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+/t22-,23+,24?,25-,26+,27?,28-,29?,30-,31+,32+,33-,34+,35+,36?,37-,38?,40+,41+,42+/m0/s1

InChI Key

QOMBXPYXWGTFNR-JWCBPMJDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O[C@H]3C[C@@]4(C(CC(C5[C@]4(CC[C@@H]5/C(=C/CC=C(C)C)/C)C)O)[C@@]6(C3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Origin of Product

United States

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